2(1H)-Pyrimidinone, 4-amino-1-(2-deoxy-2-methyl-beta-D-arabinofuranosyl)-
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Overview
Description
2(1H)-Pyrimidinone, 4-amino-1-(2-deoxy-2-methyl-beta-D-arabinofuranosyl)- is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in medicinal chemistry for their potential therapeutic applications, particularly in antiviral and anticancer treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 4-amino-1-(2-deoxy-2-methyl-beta-D-arabinofuranosyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a pyrimidinone derivative and a sugar moiety.
Glycosylation Reaction: The key step involves the glycosylation of the pyrimidinone base with a protected sugar derivative under acidic or basic conditions.
Deprotection: The final step involves the removal of protecting groups to yield the desired nucleoside analog.
Industrial Production Methods
Industrial production of nucleoside analogs often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesizers and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyrimidinone, 4-amino-1-(2-deoxy-2-methyl-beta-D-arabinofuranosyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2(1H)-Pyrimidinone, 4-amino-1-(2-deoxy-2-methyl-beta-D-arabinofuranosyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-1-(2-deoxy-2-methyl-beta-D-arabinofuranosyl)- involves its incorporation into nucleic acids, where it can interfere with DNA or RNA synthesis. This can inhibit the replication of viruses or the proliferation of cancer cells. The compound may target specific enzymes involved in nucleic acid metabolism, such as polymerases or kinases.
Comparison with Similar Compounds
Similar Compounds
- 2(1H)-Pyrimidinone, 4-amino-1-(2-deoxy-beta-D-arabinofuranosyl)-
- 2(1H)-Pyrimidinone, 4-amino-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-
Uniqueness
The uniqueness of 2(1H)-Pyrimidinone, 4-amino-1-(2-deoxy-2-methyl-beta-D-arabinofuranosyl)- lies in its specific structural modifications, which can enhance its stability, bioavailability, and therapeutic efficacy compared to other nucleoside analogs.
Properties
Molecular Formula |
C10H15N3O4 |
---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
4-amino-1-[(2R,3S,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O4/c1-5-8(15)6(4-14)17-9(5)13-3-2-7(11)12-10(13)16/h2-3,5-6,8-9,14-15H,4H2,1H3,(H2,11,12,16)/t5-,6+,8-,9+/m0/s1 |
InChI Key |
DYPDKNUWDNOWPU-JWIUVKOKSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O |
Canonical SMILES |
CC1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
Origin of Product |
United States |
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